molecular formula C5H11NO2 B054394 Isoamyl nitrite-15N CAS No. 120670-20-4

Isoamyl nitrite-15N

Cat. No.: B054394
CAS No.: 120670-20-4
M. Wt: 118.14 g/mol
InChI Key: OWFXIOWLTKNBAP-PTQBSOBMSA-N
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Description

Isoamyl nitrite-15N is a nitrogen isotope-labeled compound with the chemical formula C5H11NO2. It is a colorless liquid with a pungent odor and is used primarily as an isotope labeling reagent and tracer in biochemical research. The compound is notable for its use in tracking the metabolism and distribution of substances within organisms due to the presence of the 15N isotope, which differentiates it from the more common 14N isotope .

Scientific Research Applications

Isoamyl nitrite-15N is widely used in scientific research due to its labeling properties. Some of its applications include:

Mechanism of Action

Target of Action

Isoamyl nitrite-15N, also known as 15N Labeled isoamyl nitrite or Isopentyl nitrite-15N , primarily targets the Atrial natriuretic peptide receptor 1 . This receptor plays a crucial role in the regulation of blood pressure and volume by promoting natriuresis, diuresis, and vasodilation .

Mode of Action

This compound acts as an agonist to the Atrial natriuretic peptide receptor 1 . Its antianginal action is thought to be the result of a reduction in systemic and pulmonary arterial pressure (afterload) and decreased cardiac output due to peripheral vasodilation . It is a source of nitric oxide, which signals for relaxation of the involuntary muscles .

Biochemical Pathways

This compound is involved in the nitric oxide signaling pathway. Nitric oxide is a potent vasodilator that expands blood vessels, resulting in the lowering of blood pressure . This compound, like other alkyl nitrites, decomposes in the presence of base to give nitrite salts and the isoamyl alcohol .

Pharmacokinetics

The vapors of this compound are absorbed rapidly through the pulmonary alveoli, manifesting therapeutic effects within one minute after inhalation . .

Result of Action

The primary result of this compound’s action is the rapid relief of angina pectoris . It lowers blood pressure and causes relaxation of involuntary muscles, especially the blood vessel walls . Adverse effects related to this pharmacological activity include hypotension, headache, flushing of the face, tachycardia, dizziness, and relaxation of the anal sphincter .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, it has a boiling point of 99 °C and a density of 0.879 g/mL at 25 °C . It is classified as a flammable liquid with a flash point of -20.00 °C . Therefore, it should be stored in a well-ventilated place, kept cool, and handled with care to prevent exposure to heat, sparks, open flames, or hot surfaces .

Safety and Hazards

Isoamyl nitrite-15N is highly flammable and harmful if swallowed or inhaled . It is advised to use personal protection equipment, use only antistatically equipped (spark-free) tools, and avoid breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Isoamyl nitrite-15N is typically synthesized through the reaction of isoamyl alcohol with nitric acid to form isovalerate, which is then reacted with 15NH2 to produce this compound . The general reaction can be represented as follows: [ \text{Isoamyl alcohol} + \text{Nitric acid} \rightarrow \text{Isovalerate} ] [ \text{Isovalerate} + \text{15NH2} \rightarrow \text{this compound} ]

In industrial settings, the synthesis involves mixing isoamyl alcohol with an aqueous sodium nitrite solution, followed by the dropwise addition of concentrated sulfuric acid to the cooled mixture. The intermediate formation of nitrogen dioxide and nitric oxide then converts the alcohol to the nitrite ester .

Chemical Reactions Analysis

Isoamyl nitrite-15N undergoes several types of chemical reactions, including:

    Decomposition: In the presence of a base, this compound decomposes to form isoamyl alcohol and nitrite salts[ \text{C5H11ONO} + \text{NaOH} \rightarrow \text{C5H11OH} + \text{NaNO2} ]

    Reaction with Carbanions: This compound reacts with carbanions to form oximes.

Common reagents used in these reactions include sodium hydroxide for decomposition and various carbanions for oxime formation. The major products formed from these reactions are isoamyl alcohol and nitrite salts or oximes, depending on the reaction conditions .

Comparison with Similar Compounds

Isoamyl nitrite-15N can be compared to other alkyl nitrites such as:

The uniqueness of this compound lies in its 15N isotope, which makes it particularly valuable for research applications involving isotopic labeling and tracing .

Properties

IUPAC Name

3-methylbutyl nitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(2)3-4-8-6-7/h5H,3-4H2,1-2H3/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFXIOWLTKNBAP-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCON=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCO[15N]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480167
Record name Isoamyl nitrite-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120670-20-4
Record name Isoamyl nitrite-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 120670-20-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoamyl nitrite-15N
Reactant of Route 2
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Reactant of Route 3
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